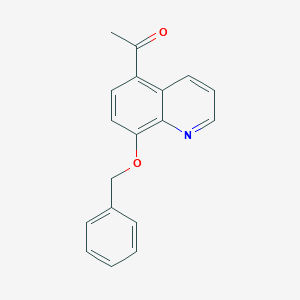

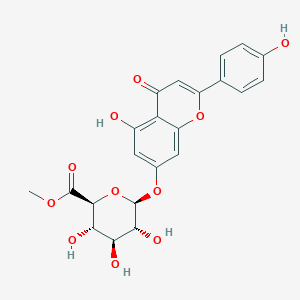

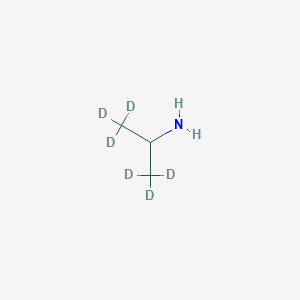

![molecular formula C60H84N4O8 B122445 tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) CAS No. 145237-45-2](/img/structure/B122445.png)

tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)

Vue d'ensemble

Description

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is a complex organic compound with the following properties:

This compound serves as a starting material for the synthesis of ionophores, including a lead ionophore . It has applications in the extraction of lanthanoids from perchlorate medium .

Molecular Structure Analysis

The molecular structure of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) consists of a calixarene core with four tert-butyl groups and four N,N-dimethylacetamide substituents. The cone conformation of the tetraphenolic lower rim allows for binding to various paramagnetic transition and lanthanide metals .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Interaction with Metal Ions

Tetrakis[(3-pyridylmethyl)oxy] p-tert-butylcalix[4]arene, a related derivative, has been found to interact with Au(III) and Pt(IV), displacing chloride ions and directly engaging with these metal ions (Namor, Velarde, & Cabaleiro, 1997).

Formation of Complexes with Protons

p-tert-Butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide) forms stable equimolecular complexes with protons in the form of hydroxonium ions, indicating strong binding capabilities (Kr̆íž, Dybal, Makrlík, Vaňura, & Lang, 2007).

Supramolecular Chemistry

In the field of supramolecular chemistry, p-tert-butylcalix[4]arene derivatives have been synthesized, exhibiting interesting characterizations and X-ray diffraction studies, hinting at their potential for complex molecular architectures (Namor, Hutcherson, Velarde, Alvarez-Larena, & Briansó, 1998).

Host-Guest Chemistry

p-tert-Butylcalix[4]arene macrocycle can host alkylammonium guests, demonstrating its potential as an artificial analogue of biological receptors for creating capsular architectures (Talotta, Gaeta, & Neri, 2014).

Catalysis

Calix[4]arene derivatives have been used as catalysts in reactions like the hydrosilylation of olefins with triethoxysilane, showcasing their utility in catalytic processes (Yuan-yin, Yi-sui, Zhen-lin, & Xue-ran, 1999).

Scaffolding for Molecular Structures

Calix[4]arene has been used as a scaffold for complexing with various elements, such as in the creation of tetravalent α-sialoside, illustrating its role in complex molecular structures (Meunier & Roy, 1996).

Phosphorus Binding Surfaces

Calix[4]arene derivatives act as phosphorus binding surfaces for monometallic and dimetallic fragments, important for applications in coordination chemistry (Stolmàr, Floriani, Chiesi-Villa, & Rizzoli, 1997).

Solvent Extraction

The compound has been investigated for its role in solvent extraction processes, particularly in the extraction of lanthanoids, demonstrating its potential in separation technologies (Atanassova, Vassilev, & Dukov, 2011).

Novel Separation Techniques

A derivative of tert-butylcalix[4]arene has shown potential in the selective extraction of specific ions, which could be promising for pharmaceutical applications (Al Jammaz, Amartey, Namor, Vora, & Lambrecht, 2000).

Di-Metallic Complexation

Tetrakis-terpyridinyl-calix[4]arene serves as a scaffold for di-metallic complexation, crucial for the creation of M2L-type complexes in coordination chemistry (Molard & Parrot-Lopez, 2002).

Antioxidative Properties

Some calix[4]arene derivatives exhibit antioxidative properties, important in material science and potentially in pharmacology (Görmar, Seiffarth, Wendt, & Burtzlaff, 1990).

Cation-Capturing Ability

Research into germylated calixarenes, derived from tert-butylcalix[4]arenes, explores their cation-capturing abilities, indicating potential in host-guest chemistry (Sakurai & Takeuchi, 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H84N4O8/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)70-34-50(66)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)72-36-52(68)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)71-35-51(67)63(17)18)22-38(26-45)53(37)69-33-49(65)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXOVFAXHOOZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)N(C)C)CC4=CC(=CC(=C4OCC(=O)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H84N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408778 | |

| Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

989.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145237-45-2 | |

| Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)